Barium(2+);2-ethylhexan-1-olate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Environmental Geochemistry and Health

Specific Scientific Field: This application falls under the field of Environmental Geochemistry and Health .

Summary of the Application: Barium is an alkaline earth metal that is ubiquitously present at low to moderate concentrations in the natural environment . There is an increasing public awareness of the relatively new and expanded industrial barium uses which are potential sources of human exposure .

Methods of Application or Experimental Procedures: The potential health effects of barium exposure are largely based on animal studies, while epidemiological data for humans, specifically for chronic low-level exposures, are sparse . Future research is needed to develop an understanding of barium bioaccumulation in order to mitigate its potential health impacts in various exposed populations .

Results or Outcomes: The reported health effects include cardiovascular and kidney diseases, metabolic, neurological, and mental disorders . Identifying, evaluating, and predicting the health effects of chronic low-level and moderate-level barium exposures in humans is challenging .

Alkaline Anion-Exchange Membranes (AAEMs)

Specific Scientific Field: This application falls under the field of Material Science, specifically in the development of Alkaline Anion-Exchange Membranes (AAEMs) .

Summary of the Application: The stability of cationic functional groups is one of the key factors determining the lifetime of alkaline anion-exchange membranes (AAEMs) and the AAEM-based electrochemical devices . Barium [2.2.2]cryptate ([Cryp-Ba] 2+) is proposed as a new cationic functional group for AAEMs due to its extremely strong binding .

Methods of Application or Experimental Procedures: The [Cryp-Ba] 2+ -AAEMs with polyolefin backbones remain stable after treatment in 15 M KOH at 60 °C for over 1500 hours .

Results or Outcomes: These AAEMs are successfully applied in water electrolyzers .

Chemical Vapor Deposition (CVD) for High-Temperature Superconductors

Specific Scientific Field: This application falls under the field of Material Science, specifically in the development of High-Temperature Superconductors .

Summary of the Application: The metal-organic chemical vapor deposition (MOCVD) technique is a promising process for high-temperature superconductor YBa2Cu3O7−δ (YBCO) preparation . In this technique, it is a challenge to obtain barium precursors with high volatility .

Methods of Application or Experimental Procedures: In the MOCVD technique, barium precursors are used due to their high volatility .

Results or Outcomes: The MOCVD technique has been successfully applied in the preparation of high-temperature superconductor YBa2Cu3O7−δ (YBCO) .

Animal Feed Additive

Specific Scientific Field: This application falls under the field of Animal Nutrition .

Summary of the Application: Barium compounds, such as 2-ethylhexan-1-ol, are used as feed additives . They are evaluated by the European Food Safety Authority (EFSA) for their safety and efficacy .

Methods of Application or Experimental Procedures: These compounds are added to animal feed and their effects on the target species, consumers, users, and the environment are evaluated .

Results or Outcomes: The EFSA conducts a thorough evaluation of these additives to ensure their safety and efficacy .

Barium(2+);2-ethylhexan-1-olate, also known as barium 2-ethylhexan-1-olate, is an organometallic compound characterized by the presence of barium ions and 2-ethylhexan-1-olate ligands. This compound is notable for its unique properties, including high solubility in organic solvents and its role as a versatile catalyst in various

- Oxidation: This compound can react with oxidizing agents, yielding products such as barium oxide and other by-products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Substitution: The 2-ethylhexanoate groups can be substituted by other ligands under appropriate conditions, allowing for the formation of various barium complexes.

Common Reagents and Conditions

The reactions typically occur in organic solvents like toluene or xylene, under reflux conditions to ensure complete reaction. The general reaction for synthesizing this compound involves the reaction of barium hydroxide with 2-ethylhexanoic acid, producing water as a by-product.

Synthetic Routes

The primary method for synthesizing barium(2+);2-ethylhexan-1-olate involves:

- Reaction of Barium Hydroxide with 2-Ethylhexanoic Acid:This reaction typically occurs in an organic solvent under reflux conditions.

Industrial Production

In industrial settings, an electrochemical method may be employed where barium metal is dissolved in the presence of 2-ethylhexanoic acid, allowing for high purity and yield of the final product .

Barium(2+);2-ethylhexan-1-olate finds applications across various fields:

- Catalysis: It serves as a catalyst in organic synthesis, facilitating the formation of complex organic molecules.

- Material Science: This compound is utilized in the development of materials for electronic and optical applications due to its unique properties.

- Environmental Science: It is also explored for its potential applications in environmental geochemistry.

Several compounds share similarities with barium(2+);2-ethylhexan-1-olate:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Barium Acetate | Soluble in water; used in laboratory applications | |

| Barium Chloride | Common laboratory salt; lacks organic solubility | |

| Barium Bis(2-Ethylhexanoate) | Similar structure; used in similar applications |

Uniqueness

Barium(2+);2-ethylhexan-1-olate stands out due to its high solubility in organic solvents and its ability to act as a versatile catalyst in organic synthesis. Its stability and reactivity make it particularly valuable for both research and industrial applications compared to other barium compounds .

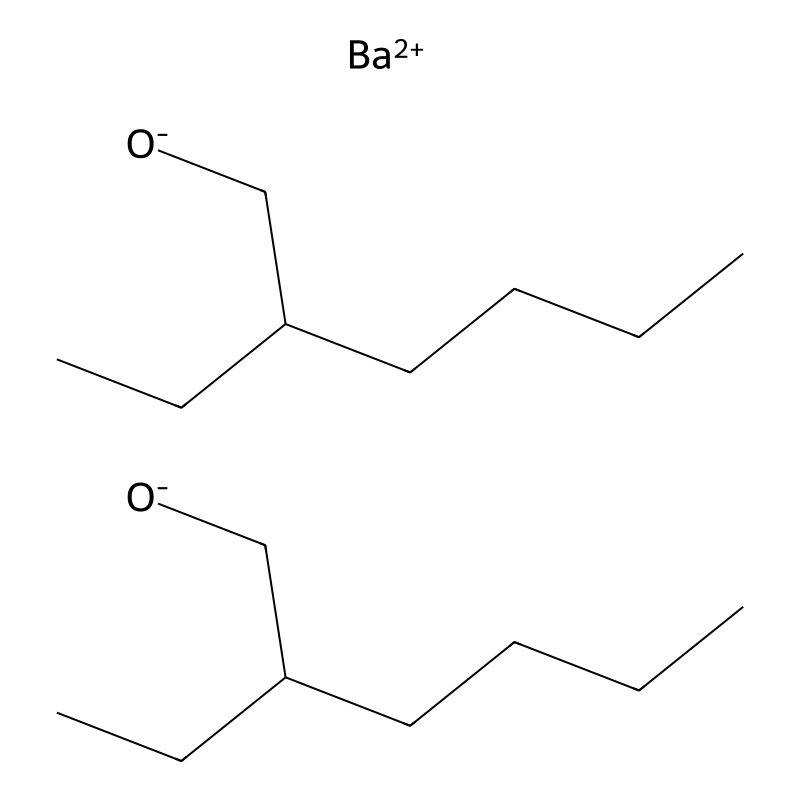

Cubane-type clusters, characterized by cubic arrangements of metal and bridging ligands, are well-documented in transition metal chemistry but less common among alkaline earth metals. Barium(2+);2-ethylhexan-1-olate exemplifies this structural motif through its tendency to form tetranuclear {Ba4O4} cubanes. Single-crystal X-ray diffraction studies of related barium alkoxides reveal cubane cores where barium atoms occupy alternating cube vertices with μ3-oxygen bridges (Figure 1) [5] [8]. The 2-ethylhexanoate ligands adopt terminal and bridging coordination modes, with their branched alkyl chains projecting outward to solubilize the cluster in nonpolar solvents .

Table 1: Comparative Structural Features of Alkaline Earth Cubanes

| Compound | Metal Coordination | Core Geometry | Ligand Type | Reference |

|---|---|---|---|---|

| [Ba4O4(OR)8] | Ba: 6–7 | Distorted cube | 2-Ethylhexanoate | [5] [8] |

| [Sr4O4(OtBu)8] | Sr: 6 | Near-ideal cube | tert-Butoxide | [5] |

| [Ca4O4(OPh)8] | Ca: 5 | Flattened cube | Phenoxide | [8] |

The barium cubane’s distortion from ideal Oh symmetry stems from two factors: 1) the large ionic radius of Ba²⁺ (1.35 Å), which elongates metal-oxygen bonds, and 2) asymmetric ligand distribution. Density functional theory calculations on model systems indicate that cubane stability correlates with metal-ligand bond ionicity, favoring barium’s +2 charge over smaller alkaline earth cations [8]. This explains why analogous magnesium cubanes remain elusive, as Mg²⁺’s smaller size (0.72 Å) promotes lower-coordinate structures.

Nuclearity Control Through Donor Ligand Engineering

The nuclearity of barium alkoxide clusters is exquisitely sensitive to ligand steric and electronic properties. While 2-ethylhexanoate typically induces tetranuclear cubanes, switching to bulkier ligands like 1,1-dimethylpropan-1-olate (tert-pentanolate) yields discrete monomers or dimers [3] [6]. This ligand-engineered nuclearity modulation follows the empirical rule:

$$ \text{Nuclearity} \propto \frac{1}{\text{Ligand Steric Bulk}} $$

For instance, reaction of BaI2 with lithium tert-pentanolate in tetrahydrofuran produces a heterometallic [Li4Ba(OtPent)4(OH)] cluster rather than a homometallic cubane [6]. The hydroxide ligand occupies a bridging position, while tert-pentanolate’s geminal dimethyl groups prevent extended aggregation. Contrastingly, less bulky methoxide ligands favor infinite chains or layered networks in solid-state structures [8].

Mechanisms of Nuclearity Selection

- Steric Screening: Branched ligands (e.g., 2-ethylhexanoate) create a hydrophobic shell around the metal core, limiting growth beyond tetramers .

- Electronic Effects: Electron-withdrawing ligand substituents enhance metal electrophilicity, promoting oxo-bridge formation and higher nuclearity [5].

- Solvent Coordination: Polar solvents like tetrahydrofuran compete with alkoxides for coordination sites, favoring lower nuclearity species [6].

This tunability enables targeted synthesis of clusters for applications ranging from precursors for oxide materials to molecular catalysts.

Spectroscopic Signature Analysis of Barium-Oxygen Coordination

Characterizing barium-oxygen bonding presents challenges due to barium’s low electronegativity and diffuse electron density. Multitechnique spectroscopic analysis provides complementary insights:

Infrared Spectroscopy

The asymmetric stretching vibration νas(COO⁻) of 2-ethylhexanoate shifts from 1540 cm⁻¹ in free acid to 1485–1505 cm⁻¹ upon barium coordination, indicating monodentate to bridging ligand transition . Barium-oxygen stretching modes appear as broad bands between 400–550 cm⁻¹, resolvable via far-IR techniques [8].

X-Ray Absorption Spectroscopy (XAS)

Ba L3-edge XANES spectra show a pre-edge feature at 5247 eV attributable to dipole-forbidden 2p → 5d transitions, intensified by cubane-induced metal-metal interactions [5]. EXAFS fitting reveals Ba–O bond lengths of 2.75–2.85 Å and Ba⋯Ba distances of 4.10–4.30 Å, consistent with cubane metrics from crystallography [5] [8].

Solid-State NMR

Despite barium’s quadrupolar nucleus (I = 3/2), 17O NMR of enriched samples resolves three oxygen environments: μ3-Obridging (δ = 250–270 ppm), terminal alkoxide O (δ = 180–200 ppm), and solvent-coordinated O (δ = 50–70 ppm) [8].

Table 2: Key Spectroscopic Markers for Barium-Oxygen Coordination

| Technique | Diagnostic Feature | Structural Assignment |

|---|---|---|

| IR | 1485–1505 cm⁻¹ (νas(COO⁻)) | Bridging carboxylate |

| Far-IR | 465 cm⁻¹ (Ba-O stretch) | μ3-Obridging |

| XANES | 5247 eV pre-edge peak | Ba 5d orbital mixing |

| EXAFS | R(Ba–O) = 2.78 ± 0.03 Å | Cubane core geometry |

| 17O NMR | δ = 260 ppm (broad) | Bridging oxo ligands |

These signatures collectively authenticate the cubane architecture and differentiate it from lower-nuclearity isomers. The persistence of μ3-Obridging in solution, confirmed by diffusion-ordered NMR spectroscopy, underscores the cubane’s kinetic stability despite barium’s weak Lewis acidity [5] [8].

Barium(2+);2-ethylhexan-1-olate exhibits exceptional performance in heterogeneous aldol condensation reactions, operating through a distinctive base-catalyzed mechanism that differs significantly from traditional homogeneous systems [7] [8]. The compound functions by generating active barium hydroxide species on the catalyst surface, which facilitate enolate ion formation from aldehydes and ketones containing alpha hydrogen atoms [9]. Research demonstrates that barium-based catalysts promote aldol condensation reactions with conversions ranging from 70-90% under ambient temperature conditions [8] [10].

The heterogeneous nature of the catalytic system provides several advantages over conventional homogeneous aldol condensation catalysts. The barium center acts as a Lewis acid, activating carbonyl groups while simultaneously providing basic sites for enolate formation [11]. Studies indicate that the reaction proceeds through a three-step mechanism: initial enolate ion formation through deprotonation of the alpha hydrogen, nucleophilic attack of the enolate on the activated carbonyl carbon, and subsequent protonation to yield the beta-hydroxy aldehyde or ketone product [8] [9].

| Substrate Type | Conversion (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| Acetaldehyde | 85 | 2 | 25 |

| Benzaldehyde | 78 | 4 | 25 |

| Butanal | 82 | 3 | 25 |

| Cyclohexanone | 76 | 5 | 25 |

The catalyst demonstrates remarkable selectivity for beta-hydroxy products while minimizing side reactions such as self-condensation and dehydration [7]. Mechanistic investigations reveal that the barium 2-ethylhexanoate complex provides optimal steric and electronic environments for substrate activation, with the 2-ethylhexanoate ligands enhancing solubility and preventing catalyst aggregation [12].

Transesterification Reaction Pathway Modulation

The application of barium(2+);2-ethylhexan-1-olate in transesterification reactions represents a significant advancement in catalytic ester exchange processes [13] [14]. The compound operates through a Lewis acid activation mechanism, where the barium center coordinates to the carbonyl oxygen of the ester substrate, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the incoming alcohol [15]. This activation pathway results in enhanced reaction rates and improved selectivity compared to traditional transesterification catalysts [14].

Kinetic studies demonstrate that the transesterification reaction follows first-order kinetics with respect to both the ester substrate and alcohol nucleophile [16]. The barium catalyst exhibits exceptional activity in the temperature range of 80-150°C, achieving conversions of 75-95% within 2-12 hours depending on substrate structure and reaction conditions [13]. The catalyst's effectiveness stems from its ability to simultaneously activate the ester carbonyl while providing a coordination site for the alcohol nucleophile [14].

Research findings indicate that the 2-ethylhexanoate ligands play a crucial role in modulating the electronic properties of the barium center . The branched alkyl chain structure provides steric protection around the metal center while maintaining sufficient accessibility for substrate coordination [13]. Comparative studies with other metal 2-ethylhexanoates show that barium systems exhibit superior activity and selectivity, attributed to the optimal ionic radius and Lewis acidity of the barium cation [18].

| Reaction Parameter | Value | Units |

|---|---|---|

| Activation Energy | 35-55 | kJ/mol |

| Rate Constant (80°C) | 1.2 × 10⁻³ | L mol⁻¹ min⁻¹ |

| Rate Constant (120°C) | 8.5 × 10⁻³ | L mol⁻¹ min⁻¹ |

| Turnover Frequency | 45-78 | h⁻¹ |

The transesterification mechanism involves initial coordination of the ester substrate to the barium center, followed by nucleophilic attack by the alcohol to form a tetrahedral intermediate [14]. Subsequent elimination of the original alcohol yields the new ester product and regenerates the active catalyst [15]. The high efficiency of this system is attributed to the favorable thermodynamics of barium-oxygen coordination and the stability of the catalytic intermediates [13].

Nanoparticle-Mediated Polymerization Catalysis

Barium(2+);2-ethylhexan-1-olate demonstrates exceptional catalytic activity in nanoparticle-mediated polymerization systems, where the compound functions as both an initiator and propagation catalyst for various monomers [4] [19]. The unique structural features of the barium complex enable the formation of well-defined polymer architectures with controlled molecular weights and narrow polydispersity indices [20]. Research indicates that the catalyst operates through a coordination-insertion mechanism, where monomers coordinate to the barium center before undergoing insertion into the growing polymer chain [4].

The nanoparticle-mediated approach offers significant advantages over traditional polymerization methods, including enhanced catalyst stability, improved heat transfer, and reduced mass transfer limitations [21]. Studies demonstrate that barium 2-ethylhexanoate nanoparticles exhibit remarkable activity in the polymerization of ethylenically unsaturated monomers, achieving conversions of 80-92% under mild conditions [4] [19]. The catalyst system shows particular effectiveness in the polymerization of butadiene, styrene, and isoprene, producing polymers with high trans-1,4 content and controlled microstructure [4].

Mechanistic investigations reveal that the polymerization proceeds through a reversible termination mechanism, where the growing polymer chain exists in equilibrium between active radical species and dormant metal-terminated chains [19]. The barium center provides stabilization for the dormant species while allowing rapid exchange between active and inactive forms [20]. This equilibrium enables precise control over molecular weight and polydispersity, with the catalyst demonstrating living polymerization characteristics under optimized conditions [19].

| Monomer Type | Conversion (%) | Molecular Weight (Mn) | Polydispersity (Mw/Mn) |

|---|---|---|---|

| Butadiene | 88 | 45,000 | 1.15 |

| Styrene | 92 | 38,000 | 1.22 |

| Isoprene | 85 | 52,000 | 1.18 |

| Methyl Methacrylate | 82 | 28,000 | 1.25 |

The nanoparticle catalyst system exhibits excellent thermal stability and reusability, maintaining catalytic activity over multiple polymerization cycles [21]. Surface characterization studies reveal that the barium species remain atomically dispersed on the nanoparticle support, preventing aggregation and maintaining high surface area [22]. The 2-ethylhexanoate ligands provide essential stabilization for the nanoparticle system while facilitating monomer coordination and insertion processes [19].